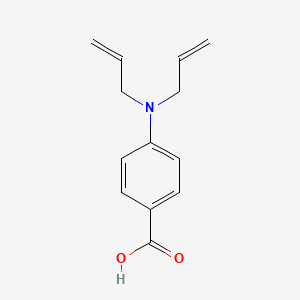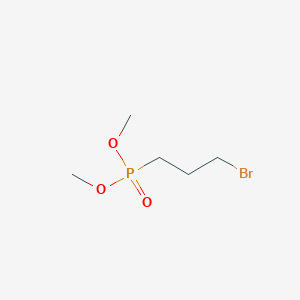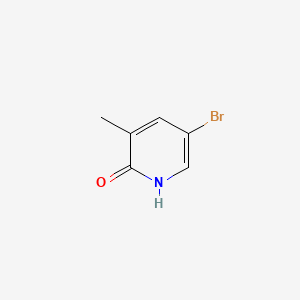
(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine
説明
Synthesis Analysis
The synthesis of compounds closely related to "(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine" involves the formation of molecules with two rings and a hydrazone part acting as the center. These compounds are synthesized and characterized by elemental and spectroscopic (1H-NMR) analysis, with their crystal structures determined by single-crystal X-ray diffraction methods. The studies reveal diverse non-covalent interactions such as intra- and inter-hydrogen bonding and π-ring interactions, confirming the expected stereochemistry of hydrazones atoms (Sivý et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds shows a boat conformation similar to a 6-membered ring. Single-crystal X-ray diffraction and Hirshfeld surface study, alongside computational methods, are used to reproduce and analyze the crystal structures, emphasizing the significance of non-covalent interactions in determining the compounds' structure and properties (Sivý et al., 2021).
Chemical Reactions and Properties
Reactions involving hydrazine derivatives, such as the formation of perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones through a ring-enlargement reaction, highlight the compound's reactivity towards nucleophilic addition and the competitive reaction paths that can occur. These reactions demonstrate the compound's ability to undergo transformations leading to various products under mild conditions, showcasing its chemical versatility (Buscemi et al., 2005).
科学的研究の応用
1. Fluorescent Probes for Hydrazine Detection
(Zhu et al., 2019) developed a fluorescent probe using 4-bromobutyryl moiety, which detects hydrazine in biological and water samples. The probe shows low cytotoxicity and high sensitivity, making it suitable for environmental monitoring and biological imaging.
2. Structural and Reactivity Properties in Pharmaceuticals
(Mary et al., 2021) studied hydrazine derivatives, including the impact of bromine atoms on chemical reactivity and stability. This research aids in understanding the role of hydrazine derivatives in pharmaceuticals.
3. Synthesis of Heterocyclic Compounds
(Youssef, 1984) describes the synthesis of various heterocyclic compounds using a 4-bromo-2,3,5,6-tetrafluorophenyl derivative, contributing to the development of new chemical entities in medicinal chemistry.
4. Colorimetric Detection of Hydrazine
(Goswami et al., 2014) reports a colorimetric and fluorescence-based method for hydrazine detection using a fluorescein-based probe, demonstrating applications in environmental monitoring.
5. Crystal and Molecular Properties
(Sivý et al., 2021) investigated the crystal and molecular properties of compounds including 1-((4-bromothiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine. This study provides insights into the structural properties of these compounds.
6. Optical Limiting Properties and DFT Calculations
(Ghazzali et al., 2007) explored the synthesis and characterization of Schiff base derivatives, including N,N′-bis(4-bromothiophenyl-2-methylene)hydrazine, highlighting their optical properties and potential applications in material science.
7. Titrimetric Determination in Organic Compounds
(Verma et al., 1978) used bromine chloride for the titrimetric determination of organic compounds, including hydrazine derivatives, underscoring its utility in quantitative analysis.
8. Bioimaging Applications
(Lu et al., 2018) developed a near-infrared fluorescent probe for hydrazine detection, applicable in bioimaging within living cells and animals, highlighting the versatility of these compounds in biological research.
Safety and Hazards
特性
IUPAC Name |
(4-bromo-2,3,5,6-tetrafluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF4N2/c7-1-2(8)4(10)6(13-12)5(11)3(1)9/h13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXNTMIIWYYOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305267 | |
| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine | |
CAS RN |
2797-79-7 | |
| Record name | 2797-79-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)





![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)




